molecular formula C18H21N3O3 B10995656 4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide

4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10995656
M. Wt: 327.4 g/mol
InChI Key: JIUCWGUGZHWLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

4,6-dimethoxy-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

4,6-dimethoxy-1-methyl-N-(2-pyrrol-1-ylethyl)indole-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-20-15-10-13(23-2)11-17(24-3)14(15)12-16(20)18(22)19-6-9-21-7-4-5-8-21/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,19,22)

InChI Key

JIUCWGUGZHWLBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCN3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.